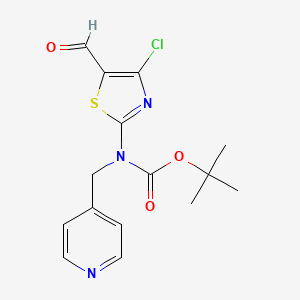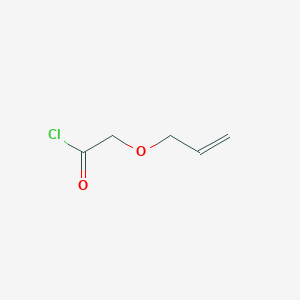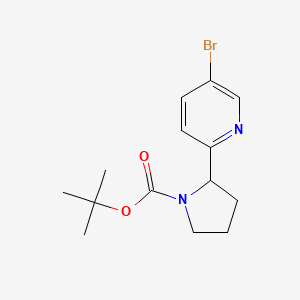
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a pyridine ring, and a carbamic acid ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester typically involves multi-step organic reactions. One common route starts with the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The pyridine ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. The final step involves the esterification of the carbamic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: (4-Carboxy-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester.
Reduction: (4-Hydroxymethyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用機序
The mechanism of action of (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole and pyridine rings allow it to bind to active sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-3-ylmethylcarbamic acid tert-butyl ester
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid methyl ester
- (4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid ethyl ester
Uniqueness
(4-Chloro-5-formyl-thiazol-2-yl)-pyridin-4-ylmethylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and pyridine rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in research and potential therapeutic applications.
特性
分子式 |
C15H16ClN3O3S |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)-N-(pyridin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C15H16ClN3O3S/c1-15(2,3)22-14(21)19(8-10-4-6-17-7-5-10)13-18-12(16)11(9-20)23-13/h4-7,9H,8H2,1-3H3 |
InChIキー |
NDFGYCGTQKYVKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C2=NC(=C(S2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-alpha-methyl-4-piperidinemethanamine](/img/structure/B8277060.png)
![BENZYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE](/img/structure/B8277063.png)







